n-butilidenoftalida

Descripción general

Descripción

La butilidenoftalida es un compuesto natural que se encuentra en varias plantas, particularmente en las raíces de Ligusticum chuanxiong, una hierba medicinal tradicional china. Pertenece a la clase de las ftalidas, que se caracterizan por un anillo de benceno fusionado con una γ-lactona. La butilidenoftalida ha ganado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antiinflamatorias y neuroprotectoras .

Aplicaciones Científicas De Investigación

La butilidenoftalida tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como precursor para la síntesis de moléculas orgánicas complejas y productos naturales.

Biología: Se utiliza en estudios relacionados con la señalización celular y las vías metabólicas.

Medicina: La butilidenoftalida exhibe efectos terapéuticos potenciales contra el cáncer, las enfermedades neurodegenerativas y los trastornos cardiovasculares.

Industria: Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y como agente aromatizante en la industria alimentaria

Mecanismo De Acción

El mecanismo de acción de la butilidenoftalida implica múltiples objetivos moleculares y vías:

Anticancerígeno: Induce la apoptosis en las células cancerosas activando las vías de caspasa e inhibiendo la proliferación celular.

Neuroprotección: Protege las neuronas dopaminérgicas reduciendo el estrés oxidativo e inhibiendo la acumulación de α-sinucleína.

Antiinflamatorio: Modula las vías inflamatorias inhibiendo la producción de citoquinas proinflamatorias

Compuestos similares:

Ligustilida: Otra ftalida que se encuentra en Ligusticum chuanxiong con actividades biológicas similares.

Senkyunolida: Un derivado de ftalida con propiedades antiinflamatorias y neuroprotectoras.

Ácido sedanónico: Un compuesto de ftalida con efectos terapéuticos potenciales

Singularidad: La butilidenoftalida destaca por su amplio espectro de actividades biológicas y sus posibles aplicaciones terapéuticas en diversas enfermedades. Su estructura química única le permite interactuar con múltiples objetivos moleculares, lo que la convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

n-Butylidenephthalide has been found to interact with various enzymes and proteins. It has been shown to block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes .

Cellular Effects

n-Butylidenephthalide has significant effects on various types of cells and cellular processes. In Parkinson’s disease animal models, n-Butylidenephthalide significantly attenuates dopaminergic neuron degeneration induced by 6-hydroxydopamine, reduces α-synuclein accumulation, recovers lipid content, food-sensing behavior, and dopamine levels .

Molecular Mechanism

n-Butylidenephthalide exerts its effects at the molecular level through various mechanisms. It may block egl-1 expression to inhibit apoptosis pathways and raise rpn-6 expression to enhance the activity of proteasomes . It also mitigates the neuroinflammatory response through inhibition of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, n-Butylidenephthalide has shown to improve long-term cognitive function in mBCCAO rats, alleviate Evans blue leakage, and reduce the loss of tight junction proteins (ZO-1, Claudin-5) in the early course of the disease .

Dosage Effects in Animal Models

In animal models, the effects of n-Butylidenephthalide vary with different dosages. Oral administration of 250 mg/kg (bid) n-butylidenephthalide before the onset of the disease has shown a better effect on survival than riluzole in an ALS mouse model .

Metabolic Pathways

n-Butylidenephthalide is involved in several metabolic pathways. It has been reported that hydroxylation of 3-n-butylphthalide, a saturated analogue of n-butylidenephthalide, was the main metabolic route in humans .

Transport and Distribution

It has been shown that n-Butylidenephthalide can be effectively delivered to cells when encapsulated in lipopolyplexs .

Subcellular Localization

In the absence of n-Butylidenephthalide, Nur77, a protein that can be induced by n-Butylidenephthalide treatment, is predominantly localized to the nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la butilidenoftalida normalmente implica la condensación de anhídrido ftálico con butiraldehído en condiciones ácidas. Esta reacción forma un intermedio, que sufre una ciclización para producir butilidenoftalida. Las condiciones de reacción a menudo incluyen el uso de un catalizador ácido fuerte, como el ácido sulfúrico, y temperaturas elevadas para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de butilidenoftalida sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como reactores de flujo continuo y métodos de purificación avanzados, incluida la recristalización y la cromatografía, para garantizar una producción de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La butilidenoftalida experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados del ácido ftálico.

Reducción: Las reacciones de reducción pueden convertir la butilidenoftalida en su alcohol correspondiente.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de benceno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes nitrantes en condiciones controladas.

Productos principales formados:

Oxidación: Derivados del ácido ftálico.

Reducción: Derivados alcohólicos de la butilidenoftalida.

Sustitución: Varias ftalidas sustituidas dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Ligustilide: Another phthalide found in Ligusticum chuanxiong with similar biological activities.

Senkyunolide: A phthalide derivative with anti-inflammatory and neuroprotective properties.

Sedanonic acid: A phthalide compound with potential therapeutic effects

Uniqueness: Butylidene phthalide stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases. Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications .

Propiedades

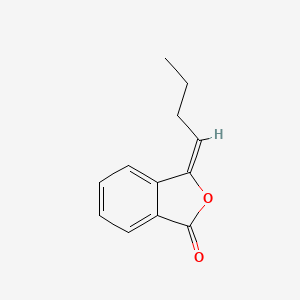

IUPAC Name |

3-butylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBOCUXXNSOQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; pervasive warm spicy aroma | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.117 | |

| Record name | 3-Butylidenephthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

551-08-6 | |

| Record name | Butylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylidenephthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17259 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-butylidenephthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BP exert its anti-tumor effects?

A1: BP demonstrates anti-tumor activity through various mechanisms. [, , , ]

- Induction of apoptosis: BP can trigger apoptosis in cancer cells through both extrinsic (Fas-L and caspase-8) and intrinsic (Bax and caspase-9) pathways, ultimately leading to cell death. [] This effect has been observed in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and melanoma. [, , ]

- Cell cycle arrest: BP can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle regulators like p53, p-p53, and p21, while downregulating cell cycle-related proteins such as Rb, p-Rb, CDK4, and cyclin D1. []

- Inhibition of tumor growth and metastasis: BP has been shown to suppress tumor growth in vivo in xenograft models of glioblastoma, colorectal cancer, and melanoma. [, , ] This effect is partly attributed to BP's ability to inhibit angiogenesis and metastasis by suppressing the expression of VEGF, VEGFR1, VEGFR2, MMP2, and MMP9. []

- Synergistic effects with other drugs: Combining BP with chemotherapeutic agents like temozolomide (TMZ) or 5-fluorouracil (5-FU) has demonstrated synergistic antitumor effects in glioblastoma and colorectal cancer cells, respectively. [, ] This synergy may be partly due to BP's ability to reduce MGMT expression, potentially re-sensitizing tumor cells to TMZ. []

Q2: How does BP interact with the Jak2-Stat3 signaling pathway?

A2: BP has been shown to activate the Jak2-Stat3 signaling pathway, leading to increased expression of cytokines associated with this pathway. [] This activation contributes to BP's ability to maintain stem cell pluripotency and potentially enhance the generation of induced pluripotent stem (iPS) cells. []

Q3: What is the role of BP in modulating autophagy?

A3: BP can modulate autophagy through the mTOR pathway, leading to the depletion of mutant ataxin-3 (ATXN3) and its toxic fragments. [] This effect has been observed in cellular and animal models of Spinocerebellar ataxia type 3 (SCA3), a neurodegenerative disease. [] By promoting autophagy, BP may help clear the abnormal protein aggregates associated with SCA3, potentially offering therapeutic benefits. []

Q4: How does BP affect dopaminergic neurons in Parkinson's Disease models?

A4: In Caenorhabditis elegans models of Parkinson's disease (PD), BP was found to protect against dopaminergic neuron degeneration induced by 6-hydroxydopamine. [] This neuroprotective effect is potentially linked to BP's ability to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.